5,6-Difluoronicotinaldehyde
Description
5,6-Difluoronicotinaldehyde is a chemical compound with the molecular formula C6H3F2NO and a molecular weight of 143.09 g/mol . It is a derivative of nicotinaldehyde, where two hydrogen atoms on the pyridine ring are replaced by fluorine atoms at the 5 and 6 positions. This compound is primarily used in research and development due to its unique chemical properties.
Properties
Molecular Formula |
C6H3F2NO |
|---|---|
Molecular Weight |
143.09 g/mol |
IUPAC Name |
5,6-difluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H |
InChI Key |
JFKTYXKBSWABMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoronicotinaldehyde typically involves the fluorination of nicotinaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,6-difluoronicotinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 5,6-difluoronicotinalcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or hydrazines in the presence of a catalyst.
Major Products:
Oxidation: 5,6-Difluoronicotinic acid.
Reduction: 5,6-Difluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoronicotinaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Employed in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5,6-Difluoronicotinaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
2,6-Difluoronicotinaldehyde: Another fluorinated derivative with similar properties but different substitution pattern.
5,6-Difluoropyridine-3-carbaldehyde: Shares the pyridine ring structure with fluorine substitutions.
Uniqueness: 5,6-Difluoronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and high reactivity.
Biological Activity
5,6-Difluoronicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinaldehyde, featuring two fluorine atoms at the 5 and 6 positions of the pyridine ring. Its molecular formula is CHFN\O, and it has a molecular weight of approximately 159.11 g/mol. The presence of fluorine atoms can enhance lipophilicity and bioavailability, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacteria and fungi. The mechanism may involve inhibition of key enzymes or disruption of cell membrane integrity.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating pathways involved in inflammatory responses. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:
- Fluorination : The introduction of fluorine atoms at specific positions enhances the compound's potency against microbial strains due to increased electronegativity, which can affect binding interactions with target proteins.
- Functional Groups : Variations in functional groups attached to the pyridine ring can significantly alter the biological activity. For example, substituents that increase steric hindrance may enhance selectivity towards certain targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated an IC value ranging from 10 µM to 25 µM, demonstrating moderate antibacterial activity compared to standard antibiotics like ampicillin .
| Compound | Target Pathogen | IC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
| Ampicillin | Staphylococcus aureus | 5 |
Neuroprotective Effects
In another study, this compound was tested for neuroprotective effects in a model of neurodegeneration induced by oxidative stress. The compound showed a significant reduction in neuronal cell death at concentrations as low as 1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
